molecular formula C11H14BrFO B1450385 1-Bromo-3-fluoro-5-(pentyloxy)benzene CAS No. 1163249-89-5

1-Bromo-3-fluoro-5-(pentyloxy)benzene

Cat. No.: B1450385
CAS No.: 1163249-89-5
M. Wt: 261.13 g/mol
InChI Key: KDNNOSINXLPCRK-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and pentyloxy groups.

Scientific Research Applications

1-Bromo-3-fluoro-5-(pentyloxy)benzene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(pentyloxy)benzene in chemical reactions involves the interaction of its substituents with various reagents and catalysts. For example, in the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-5-(methoxy)benzene
  • 1-Bromo-3-fluoro-5-(ethoxy)benzene
  • 1-Bromo-3-fluoro-5-(propoxy)benzene

Comparison: 1-Bromo-3-fluoro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkoxy chains.

Properties

IUPAC Name

1-bromo-3-fluoro-5-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNNOSINXLPCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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